molecular formula C21H21N5O2S B4145659 2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE

2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE

Cat. No.: B4145659
M. Wt: 407.5 g/mol
InChI Key: JUEJFPRALVWKPY-UHFFFAOYSA-N
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Description

2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE is a complex organic compound that features a benzoxazole and benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzotriazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, N,N’-dicyclohexylcarbodiimide (DCC), and various solvents such as dry carbon tetrachloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole and benzotriazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, DCC, and various solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-14-11-17-20(18(12-14)26-23-15-7-3-4-8-16(15)24-26)28-21(22-17)29-13-19(27)25-9-5-2-6-10-25/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEJFPRALVWKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE
Reactant of Route 4
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE
Reactant of Route 5
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE

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